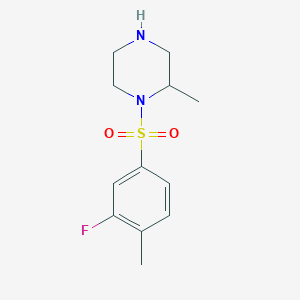![molecular formula C12H17NO6S B7556079 3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7556079.png)
3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid, also known as MDL-101,002, is a chemical compound that has shown potential in scientific research applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid is not fully understood. However, it is thought to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is responsible for the production of prostaglandins that contribute to inflammation and pain. In cancer cells, this compound is believed to inhibit cell proliferation by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to reduce inflammation and pain in animal models, suggesting that it may have similar effects in humans. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro, indicating its potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid in lab experiments is its ability to inhibit COX-2 enzyme activity, which is a key mediator of inflammation and pain. Additionally, this compound has shown promise in the treatment of cancer, making it a useful tool for cancer research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid. One area of focus could be on the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, research could be conducted to explore the potential of this compound in combination with other drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-methylalanine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid has been studied for its potential as a therapeutic agent for various diseases. It has been found to exhibit anti-inflammatory and analgesic activities in animal models of inflammation and pain. Additionally, this compound has shown promise in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
3-[(2,4-dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-8(12(14)15)7-13-20(16,17)11-5-4-9(18-2)6-10(11)19-3/h4-6,8,13H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHSSELGNSMTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=C(C=C1)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)

![3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid](/img/structure/B7556040.png)

![2-[1-[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556056.png)




![2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7556095.png)
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7556099.png)
![2-Methyl-3-[(2-phenylsulfanylacetyl)amino]propanoic acid](/img/structure/B7556100.png)
![2-Methyl-3-[(4-methylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B7556108.png)